molecular formula C17H11BrO4 B604974 3'-Bromorubrolide F CAS No. 1403355-52-1

3'-Bromorubrolide F

Cat. No. B604974
M. Wt: 359.175
InChI Key: IXURNKCVCIQLGL-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Bromorubrolide F is a putative natural allosteric modulator of human hsp90α conformational dynamics by allosteric ligand interaction at the c-terminal domain site 2

Scientific Research Applications

Antimicrobial Properties

Research has identified 3'-Bromorubrolide F as a compound with antimicrobial properties. A study conducted on a South African species of Synoicum tunicate discovered new bromorubrolides, including 3'-Bromorubrolide F, which indicated moderate antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis (Sikorska et al., 2012).

Anticancer Potential

Various studies have explored the anticancer potential of 3'-Bromorubrolide derivatives. For example, 3-bromopyruvate (3BP) has been shown to be effective against various cancer types, targeting cancer cells' energy metabolism and showing broad action against multiple cancer types (Azevedo-Silva et al., 2016). Another study reported the effectiveness of 3BP in humans, particularly against fibrolamellar hepatocellular carcinoma, based on translational research (Ko et al., 2012).

Mechanisms of Anticancer Action

Further insights into the mechanisms by which 3BP induces cell death in cancer cells have been provided by research. For instance, 3BP is known to affect the glycolytic pathway and mitochondrial oxidative phosphorylation, leading to energy depletion and cell death in cancer cells (Sun et al., 2015). Another study highlighted the sensitivity of metastatic prostate cancer cells to 3BP, indicating its potential in limiting metastasis (Pichla et al., 2019).

Other Applications

Additional applications of 3'-Bromorubrolide derivatives include their role in controlling morphology and crystallization in semiconducting polymer blends (Liu et al., 2012), and their potential as a tracer for monitoring coastal water masses, as indicated in the study of bromoform, a related compound (Yang, 2001).

properties

CAS RN

1403355-52-1

Product Name

3'-Bromorubrolide F

Molecular Formula

C17H11BrO4

Molecular Weight

359.175

IUPAC Name

(5{Z})-4-(3-Bromo-4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C17H11BrO4/c18-14-8-11(3-6-15(14)20)13-9-17(21)22-16(13)7-10-1-4-12(19)5-2-10/h1-9,19-20H/b16-7-

InChI Key

IXURNKCVCIQLGL-APSNUPSMSA-N

SMILES

O=C(C=C/1C2=CC=C(O)C(Br)=C2)OC1=C/C3=CC=C(O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3'-Bromorubrolide F;  3-Bromorubrolide E;  SANC309;  SANC 309;  SANC-309

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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